molecular formula C8H7IN2 B3428900 1H-Benzimidazole, 5-iodo-1-methyl- CAS No. 705262-59-5

1H-Benzimidazole, 5-iodo-1-methyl-

Cat. No. B3428900
CAS RN: 705262-59-5
M. Wt: 258.06 g/mol
InChI Key: FICFHKVMTDTBBL-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 5-iodo-1-methyl- is a chemical compound with the molecular formula C8H7IN2. It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been a subject of interest in many studies . Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .


Molecular Structure Analysis

The molecular structure of 1H-Benzimidazole, 5-iodo-1-methyl- is characterized by the presence of an imidazole ring fused to a benzene ring . In the structures of these compounds, an identical system of hydrogen bonds, C (4), was observed .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . N,N’-Dialkylbenzimidazolium salts are precursors to certain N-heterocyclic carbenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Benzimidazole, 5-iodo-1-methyl- include a molecular weight of 258.06, a predicted density of 1.89±0.1 g/cm3, and a predicted boiling point of 341.6±34.0 °C .

Mechanism of Action

While the exact mechanism of action for 1H-Benzimidazole, 5-iodo-1-methyl- is not specified in the sources, benzimidazole derivatives are known to exhibit a wide variety of biological activities, including anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive, and anticonvulsant activities .

Safety and Hazards

While specific safety and hazard information for 1H-Benzimidazole, 5-iodo-1-methyl- is not available, benzimidazole derivatives may have certain hazard statements such as H315, H319, and H335, indicating that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . They have received much interest in drug discovery because benzimidazoles exhibited enormous significance . Therefore, the study and development of 1H-Benzimidazole, 5-iodo-1-methyl- and similar compounds may continue to be a significant area of research in the future.

properties

IUPAC Name

5-iodo-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-11-5-10-7-4-6(9)2-3-8(7)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICFHKVMTDTBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole, 5-iodo-1-methyl-

CAS RN

705262-59-5
Record name 5-iodo-1-methyl-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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